Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.299 . The compound is also known by other synonyms such as “1-Boc-3-pyrrolidineacetic acid methyl ester” and "Methyl 1-Boc-3-pyrrolidine acetate" .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 304.8±15.0 °C at 760 mmHg . The compound is in liquid form . It has a flash point of 138.1±20.4 °C .Scientific Research Applications
Photooxidation and Synthesis of Prodigiosin
Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been used in photooxidation reactions. Specifically, its reaction with singlet oxygen forms a peroxidic intermediate, which can be coupled with nucleophiles to yield 5-substituted pyrroles. These pyrroles are essential precursors for prodigiosin, a notable tripyrrole compound with various potential applications, including as an anticancer agent. Such research highlights the compound's role in the synthesis of complex organic structures (Wasserman et al., 2004).
Anti-inflammatory Applications
In another study, tert-butyl esters related to 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate were synthesized and evaluated for their anti-inflammatory properties. Some compounds showed potent anti-inflammatory activities comparable to established drugs like indomethacin, but with reduced ulcerogenic effects, suggesting potential therapeutic applications (Ikuta et al., 1987).
Nitrile Anion Cyclization for Synthesis of Pyrrolidines
Tert-butyl derivatives, including those related to 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, have been used in nitrile anion cyclization strategies. This method is employed to synthesize N-tert-butyl disubstituted pyrrolidines, valuable for their potential pharmaceutical applications. Such synthesis approaches are significant for developing efficient routes to complex organic compounds (Chung et al., 2005).
X-Ray and DFT Analyses
The compound and its derivatives have been studied using X-ray crystallography and Density Functional Theory (DFT) analyses. These studies provide insights into the molecular and crystal structures of related compounds, which are crucial for understanding their chemical properties and potential applications (Çolak et al., 2021).
Supramolecular Assemblies and Weak Interactions
Research has also been conducted on 3-oxopyrrolidines analogues, where tert-butyl substitutions play a role. The studies focus on understanding how these substitutions influence supramolecular assemblies and weak intermolecular interactions. This research is significant for the development of novel materials and pharmaceuticals (Samipillai et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQXSJKDMPQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623361 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
CAS RN |
890849-27-1 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.